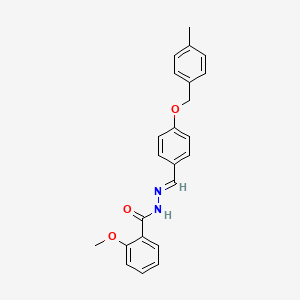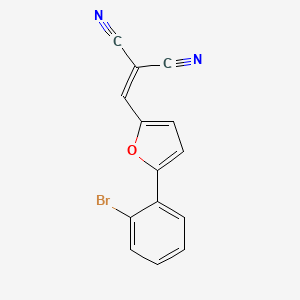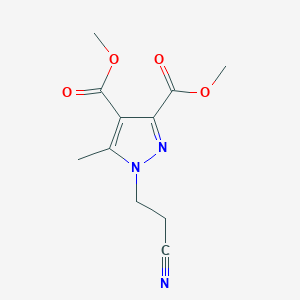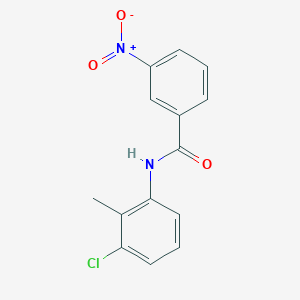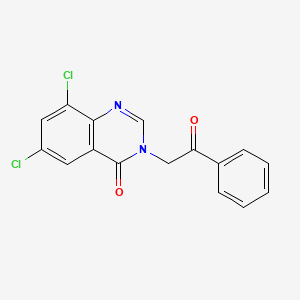
6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with dichloro substitutions at positions 6 and 8, and a 2-oxo-2-phenyl-ethyl group at position 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3,5-dichlorobenzoic acid and benzoyl chloride.
Formation of Quinazolinone Core: The 2-amino-3,5-dichlorobenzoic acid undergoes cyclization with benzoyl chloride under acidic conditions to form the quinazolinone core.
Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with 2-oxo-2-phenyl-ethyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the dichloro positions.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one: The parent compound.
6,8-Dichloro-3-(2-oxo-2-methyl-ethyl)-3H-quinazolin-4-one: A similar compound with a methyl group instead of a phenyl group.
6,8-Dichloro-3-(2-oxo-2-ethyl)-3H-quinazolin-4-one: A similar compound with an ethyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
CAS 编号 |
202821-18-9 |
|---|---|
分子式 |
C16H10Cl2N2O2 |
分子量 |
333.2 g/mol |
IUPAC 名称 |
6,8-dichloro-3-phenacylquinazolin-4-one |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-6-12-15(13(18)7-11)19-9-20(16(12)22)8-14(21)10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI 键 |
ZPALEQYSHFYKCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)

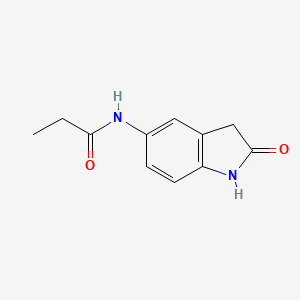
![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)
![Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate](/img/structure/B11940264.png)
